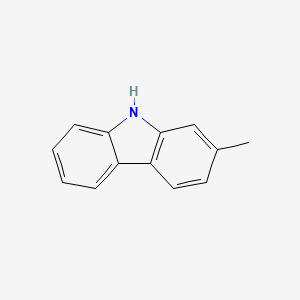

2-Methyl-9H-carbazole

CAS No.: 27323-29-1

Cat. No.: VC8464489

Molecular Formula: C13H11N

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27323-29-1 |

|---|---|

| Molecular Formula | C13H11N |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 2-methyl-9H-carbazole |

| Standard InChI | InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 |

| Standard InChI Key | PWJYOTPKLOICJK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Methyl-9H-carbazole (CAS# 3652-91-3) belongs to the carbazole alkaloid family, featuring a planar tricyclic structure composed of two benzene rings fused to a pyrrole ring. The methyl group at the C-2 position introduces steric and electronic modifications that influence its reactivity and intermolecular interactions . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N | |

| Molecular Weight | 181.233 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 369.1 ± 11.0 °C | |

| Flash Point | 165.4 ± 11.9 °C | |

| LogP (Partition Coeff.) | 4.18 |

The compound’s planarity and conjugated π-system contribute to its fluorescence properties, while the methyl group enhances lipophilicity, as evidenced by its LogP value of 4.18 .

Spectroscopic Profile

Structural confirmation of 2-methyl-9H-carbazole derivatives relies on complementary spectroscopic data:

-

UV-Vis: Absorbance maxima at 265 nm, characteristic of carbazole’s aromatic system .

-

IR: Peaks at 3354 cm⁻¹ (N-H stretch), 1692 cm⁻¹ (ester carbonyl), and 1488 cm⁻¹ (aromatic C=C) .

-

NMR: Distinct signals include aromatic protons at δ 7.22–8.74 ppm and methyl groups at δ 2.29–3.95 ppm .

Synthesis and Structural Elucidation

Condensation-Based Synthesis

A widely adopted method involves the base-catalyzed condensation of ketoesters or ketones with nitroarenes. For example, refluxing methyl ketoesters with 2-nitrocinnamaldehyde in toluene using Cs₂CO₃ yields functionalized carbazoles :

General Procedure:

-

Combine ketoester (1.0 mmol) and 2-nitrocinnamaldehyde (1.0 mmol) in toluene.

-

Add Cs₂CO₃ (1.0 equiv.) and reflux at 110°C for 3–5 hours.

This method produces carbazoles with yields exceeding 70%, as seen in the synthesis of methyl 3-hydroxy-9H-carbazole-4-carboxylate (82% yield) . Adapting this protocol for 2-methyl derivatives likely involves substituting methyl-containing precursors.

Spectroscopic Confirmation

The structure of 2-methyl-9H-carbazole derivatives is unambiguously confirmed through:

-

HRESIMS: Molecular ion peaks (e.g., m/z 262.0839 [M + Na]⁺ for C₁₅H₁₃NO₂) .

-

HMBC NMR: Correlations between methyl protons (δ 2.29–3.95) and adjacent carbons (C-1, C-2, C-3) .

-

NOESY: Spatial proximity of H-4 (δ 7.87) and the C-3 methyl group (δ 2.29) .

Pharmacological Applications

Anti-HIV Activity

2-Methyl-9H-carbazole derivatives exhibit promising antiviral properties. Clauolenzole A (2-methyl-9H-carbazole-3-methyl carboxylate), isolated from Clausena anisum-olens, inhibits HIV-1 replication in MT-4 lymphocytes with an EC₅₀ of 2.4 μg/mL and a selectivity index (SI) of 7.1 . This activity surpasses earlier carbazole derivatives like glybomine B (IC₅₀ = 9.73 μg/mL) .

Mechanistic Insight:

The methyl group at C-2 enhances membrane permeability, while the ester moiety at C-3 may interact with viral protease active sites .

Structure-Activity Relationships (SAR)

-

C-2 Methylation: Increases lipophilicity, improving cellular uptake .

-

C-3 Esters: Electron-withdrawing groups enhance binding to viral enzymes .

-

Prenylation: Reduces potency compared to methyl derivatives .

Industrial and Regulatory Considerations

| Parameter | Value |

|---|---|

| VAT | 17.0% |

| MFN Tariff | 6.5% |

| General Tariff | 20.0% |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume